Phloroglucinol dihidrato

Descripción general

Descripción

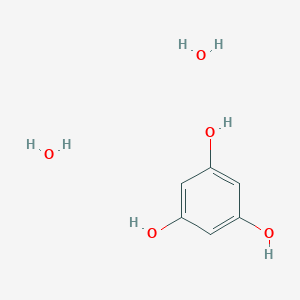

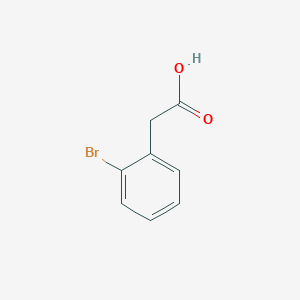

Phloroglucinol dihydrate is an organic compound with the formula C6H3(OH)3. It is a colorless solid and is used in the synthesis of pharmaceuticals and explosives . It is also utilized in the preparation of active pharmaceutical ingredients such as flopropione . It acts as a reagent for the Tollens’ test for pentoses and plays an important role in the detection of lignin .

Synthesis Analysis

Phloroglucinol was first prepared from phloretin by the Austrian chemist Heinrich Hlasiwetz in 1855 . A modern synthesis of phloroglucinol involves hydrolysis of benzene-1,3,5-triamine and its derivatives . In addition to the chemical synthetic pathways, phloroglucinol compounds are a major class of secondary metabolites .

Molecular Structure Analysis

Phloroglucinol dihydrate has a molecular formula of C6H6O3.2H2O . The enthalpically stable dihydrate phase is unstable below 16% relative humidity and above 50°C .

Chemical Reactions Analysis

Phloroglucinol is a weak triprotic acid with the first two pKas being 8.5 and 8.9 . It is used as a precursor for the synthesis of a variety of compounds . It also plays an important role in the detection of lignin .

Physical And Chemical Properties Analysis

Phloroglucinol dihydrate is a colorless to beige solid . It is soluble in diethyl ether, ethanol, pyridine, and slightly soluble in water . From water, phloroglucinol crystallizes as the dihydrate, which has a melting point of 116–117 °C .

Aplicaciones Científicas De Investigación

Estudios de hidratación

El phloroglucinol dihidrato se utiliza en estudios de hidratación. Las formas anhidra y dihidratada del phloroglucinol se han estudiado utilizando una combinación de técnicas experimentales y computacionales, incluido el análisis de sorción de humedad, microscopía de platina caliente, calorimetría de barrido diferencial, termogravimetría, calorimetría isotérmica, difracción de rayos X de monocristal y polvo, y cálculos del paisaje energético cristalino .

Preparación de ingredientes farmacéuticos

El this compound se utiliza en la preparación de principios activos farmacéuticos como la flopropiona .

Prueba de Tollens para pentosas

Actúa como reactivo para la prueba de Tollens para pentosas .

Detección de lignina (prueba de Wiesner)

El this compound se mezcla con ácido clorhídrico y juega un papel importante en la detección de lignina, un polímero orgánico complejo, en la prueba de Wiesner .

Análisis y detección de ácido clorhídrico libre

Está involucrado en el análisis y la detección cualitativa del ácido clorhídrico libre en el jugo gástrico utilizando el reactivo de Gunzburg .

Agente de acoplamiento en impresión

El this compound sirve como agente de acoplamiento en la impresión .

Reactivo para pentosas y pentosanos

También se emplea como reactivo para pentosas, pentosanos .

Descalcificador de especímenes óseos en microscopía

Mecanismo De Acción

Target of Action

Phloroglucinol dihydrate primarily targets the smooth muscle cells in the body . It is used as a spasmolytic agent to treat colic and spastic pain of the digestive and biliary tracts .

Mode of Action

Phloroglucinol dihydrate works by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect on smooth muscle and helps alleviate visceral pain, especially in acute conditions .

Pharmacokinetics

It is known that the drug is rapidly and extensively absorbed after oral administration .

Result of Action

The primary result of Phloroglucinol dihydrate’s action is the reduction of muscle spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions like colic and other spastic pain disorders.

Action Environment

The action of Phloroglucinol dihydrate can be influenced by environmental factors such as humidity and temperature . The dihydrate form of the compound is unstable below 16% relative humidity and above 50°C . These factors can affect the hydration/dehydration kinetics of the compound, potentially impacting its stability and efficacy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of phloroglucinol dihydrate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of applications in scientific research, and it has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it is not very stable in solution. Additionally, it is not very soluble in organic solvents, so it can be difficult to dissolve in certain solutions.

Direcciones Futuras

There are a number of potential future directions for the use of phloroglucinol dihydrate in scientific research. One potential direction is the use of phloroglucinol dihydrate in the synthesis of other compounds, such as flavonoids and other polyphenols. Additionally, it could be used in the study of cancer, inflammation, and oxidative stress. Another potential direction is the use of phloroglucinol dihydrate in the development of drugs and other compounds that target specific enzymes involved in drug metabolism and cell signaling pathways. Finally, it could be used in the development of new antioxidant compounds that could be used to protect cells from oxidative damage.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Phloroglucinol dihydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a reagent for the Tollens’ test for pentoses, indicating its interaction with carbohydrates

Cellular Effects

It is known to be used in the treatment of colic, as well as spastic pain of the digestive and biliary tracts . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of Phloroglucinol dihydrate in laboratory settings have been studied. The enthalpically stable dihydrate phase is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity), and the kinetics of hydration/dehydration are relatively rapid with a small hysteresis . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary under different conditions.

Metabolic Pathways

It is known to be used in the preparation of active pharmaceutical ingredients , suggesting that it may interact with enzymes or cofactors in these pathways

Propiedades

| { "Design of the Synthesis Pathway": "Phloroglucinol dihydrate can be synthesized by the reaction of phloroglucinol with water in the presence of a suitable acid catalyst.", "Starting Materials": [ "Phloroglucinol", "Water", "Acid Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "Add phloroglucinol and water to a reaction vessel.", "Add a suitable acid catalyst to the reaction mixture.", "Heat the reaction mixture to a temperature of around 80-90°C.", "Maintain the temperature and stir the reaction mixture for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the resulting crystals and wash with water to obtain Phloroglucinol dihydrate." ] } | |

Número CAS |

6099-90-7 |

Fórmula molecular |

C6H8O4 |

Peso molecular |

144.12 g/mol |

Nombre IUPAC |

benzene-1,3,5-triol;hydrate |

InChI |

InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2 |

Clave InChI |

JPLWLTSPJLPUQK-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1O)O)O.O.O |

SMILES canónico |

C1=C(C=C(C=C1O)O)O.O |

Otros números CAS |

6099-90-7 |

Pictogramas |

Irritant |

Sinónimos |

1,3,5-Benzenetriol Hydrate (1:2); 1,3,5-Benzenetriol Dihydrate; Benzene-1,3,5-triol Dihydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about phloroglucinol dihydrate's ice nucleating abilities compared to inorganic nucleants?

A1: Unlike inorganic nucleants, phloroglucinol dihydrate shows increased ice nucleation efficiency under pressure and exhibits a "memory effect" after pressurization []. This suggests a different nucleation mechanism potentially linked to the formation of an ordered water monolayer at the organic-water interface [].

Q2: Does the interfacial water monolayer on phloroglucinol dihydrate resemble ice structures?

A2: Molecular simulations reveal that while the interfacial water monolayer orders upon cooling and becomes fully ordered with ice formation, it does not mimic any specific ice face []. Instead, it seamlessly bridges the distinct hydrogen-bonding patterns of ice and the organic surface [].

Q3: What is the critical step in ice nucleation by phloroglucinol dihydrate, and how does it relate to classical nucleation theory?

A3: Despite the formation of large ordered patches within the interfacial monolayer before nucleation, simulations suggest the critical step is the emergence of the ice crystallite itself []. This supports a classical nucleation mechanism, where the free energy barrier for forming a stable ice nucleus is overcome [].

Q4: How does pressure potentially enhance phloroglucinol dihydrate's ice nucleating ability?

A4: Simulations predict that a fully ordered, crystalline water monolayer forms on phloroglucinol dihydrate above -2 °C []. This monolayer could be responsible for the enhanced ice nucleation observed at high pressures [].

Q5: Can the ordered water monolayer explain the "memory effect" observed in phloroglucinol dihydrate?

A5: While the fully ordered monolayer can persist around 0 °C, its lifetime is too short to solely account for the prolonged "memory effect" observed experimentally []. This suggests other factors, such as increased melting point of ice confined between strongly ice-binding surfaces, might be contributing [].

Q6: How does phloroglucinol dihydrate interact with boric acid, and what are the potential applications?

A6: Phloroglucinol dihydrate, specifically its monohexadecyl ether derivative (C16-1,3,5-BT), forms a two-dimensional borate network when spread on aqueous boric acid subphases []. This network, produced through the Langmuir-Blodgett (LB) technique, demonstrates mechanical stability and potential for applications requiring stable thin films [].

Q7: What is the role of phloroglucinol dihydrate in measuring free gossypol content?

A7: Phloroglucinol dihydrate serves as a reagent in a colorimetric assay to measure free gossypol content in cottonseed meal []. This method, coupled with techniques like ultrasonic filtering, provides a rapid and efficient means for quantifying free gossypol, ensuring safety and quality control in cottonseed products [].

Q8: What are the potential pharmaceutical applications of phloroglucinol dihydrate?

A8: Phloroglucinol dihydrate exhibits in vitro anti-glycation properties, inhibiting the non-enzymatic reaction of sugars with proteins []. Specifically, it demonstrates activity in both BSA-MG and BSA-glucose glycation models []. This finding positions phloroglucinol dihydrate as a potential candidate for further investigation as an anti-diabetic agent [].

Q9: How does the structure of phloroglucinol dihydrate relate to its observed activity?

A9: While phloroglucinol dihydrate shows anti-glycation activity, its derivative, trimethylphloroglucinol, displays a different activity profile []. This difference highlights the importance of structure-activity relationships, suggesting that specific structural features of phloroglucinol dihydrate are crucial for its observed activity [].

Q10: How is phloroglucinol dihydrate formulated to improve its pharmaceutical properties?

A10: Phloroglucinol dihydrate is formulated into granules using excipients like filling agents, antioxidants, adhesives, and lubricants through a wet-method pelletizing process []. This formulation enhances stability, allows for precise dosage control, and improves patient convenience by ensuring rapid dissolution in water [].

Q11: How does the presence of phloroglucinol dihydrate influence the stability of surface phases in multi-component systems?

A11: In a system containing water, phloroglucinol dihydrate, and NaCl, the presence of phloroglucinol dihydrate can impact the stability and transitions of surface phases []. Specifically, the existence of line tension at phase boundaries can hinder the formation of thermodynamically stable surface phases, even under conditions where they are expected []. This phenomenon is influenced by factors such as temperature, pressure, and the composition of the bulk phases present [].

Q12: How is computational chemistry used to study phloroglucinol dihydrate?

A12: First-principles solid-state quantum mechanical calculations are employed to determine short-range order models for phloroglucinol dihydrate, particularly its disordered crystalline form []. This approach leverages diffuse scattering data to understand the material's structural complexities and disorder [].

Q13: What is the historical significance of phloroglucinol dihydrate in crystallography?

A13: The crystal structure of phloroglucinol dihydrate has been a subject of study [], providing insights into the arrangement of molecules within the crystal lattice and contributing to the understanding of hydrogen bonding patterns in organic solids [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)